molecular formula C36H62O9 B8262884 beta-D-Glucopyranoside, (3beta,6alpha,12beta,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl CAS No. 97744-96-2

beta-D-Glucopyranoside, (3beta,6alpha,12beta,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl

Cat. No.: B8262884
CAS No.: 97744-96-2
M. Wt: 638.9 g/mol
InChI Key: SLPPUMWTJMNBCW-SZHHNJADSA-N
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Description

beta-D-Glucopyranoside, (3beta,6alpha,12beta,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl, is a natural glycoside. The compound belongs to the dammarane type of triterpenoids, which are characterized by their extensive hydroxylation. This makes them particularly interesting for pharmaceutical and medicinal research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranoside, (3beta,6alpha,12beta,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl, typically involves multiple steps starting from the dammarane scaffold. The specific hydroxylation pattern is achieved through precise organic reactions, including oxidation and functional group transformations under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound leverages biotechnological approaches, such as enzymatic glycosylation, which allows for high specificity and yield. Enzymes such as glycosyltransferases catalyze the attachment of the glucopyranoside moiety to the hydroxylated dammarane framework. This process is often scaled up using fermentation technology.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at various hydroxyl groups, leading to the formation of keto derivatives.

  • Reduction: : Selective reduction can modify specific hydroxyl groups to form corresponding alcohols.

  • Substitution: : Nucleophilic substitution reactions can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

  • Reduction: : Reagents like NaBH4 (Sodium borohydride) for selective reductions.

  • Substitution: : Nucleophiles such as alkoxides or thiolates under basic conditions.

Major Products

  • Oxidized ketones

  • Reduced alcohols

  • Substituted ethers and thioethers

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its multiple functional groups make it a versatile building block.

Biology

It is studied for its potential effects on cellular processes, including anti-inflammatory and antioxidant activities.

Medicine

Research explores its potential as a therapeutic agent in diseases such as cancer, diabetes, and cardiovascular conditions due to its bioactive properties.

Industry

In the food and cosmetics industries, this compound is used for its potential health benefits and functional properties, such as stabilizing emulsions.

Mechanism of Action

beta-D-Glucopyranoside, (3beta,6alpha,12beta,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors involved in metabolic pathways. It modulates signaling pathways by binding to these targets, thus influencing gene expression, protein synthesis, and cellular responses.

Comparison with Similar Compounds

Compared to other dammarane glycosides, beta-D-Glucopyranoside, (3beta,6alpha,12beta,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl is distinguished by its unique hydroxylation pattern. This confers specific biological activities and makes it particularly effective in certain therapeutic applications.

Similar Compounds

  • beta-D-Glucopyranoside, (20S)-protopanaxadiol

  • alpha-D-Glucopyranoside, (20S)-ginsenoside Rh2

  • beta-D-Glucopyranoside, (20S)-ginsenoside Rg3

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O9/c1-19(10-9-13-32(2,3)43)20-11-15-35(7)26(20)21(38)16-24-34(6)14-12-25(39)33(4,5)30(34)22(17-36(24,35)8)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/b19-10+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,34-,35-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPPUMWTJMNBCW-SZHHNJADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141534
Record name β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97744-96-2
Record name β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97744-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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